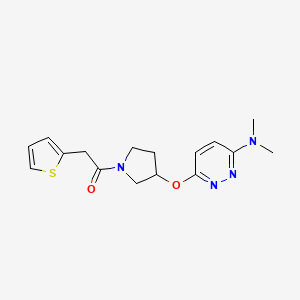

1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone

Description

1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is a heterocyclic compound featuring a pyridazine core substituted with a dimethylamino group at position 4. The pyridazine ring is linked via an ether bridge to a pyrrolidine moiety at position 3, while the ethanone group is substituted with a thiophen-2-yl group. Its molecular weight (calculated based on analogous compounds) is approximately ~390–400 g/mol, with solubility influenced by the polar dimethylamino group and hydrophobic thiophene moiety.

Properties

IUPAC Name |

1-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S/c1-19(2)14-5-6-15(18-17-14)22-12-7-8-20(11-12)16(21)10-13-4-3-9-23-13/h3-6,9,12H,7-8,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCCZBBQQXDCJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized into three groups based on core modifications: pyridazine derivatives, thiophene-containing ethanones, and pyrrolidine-linked heterocycles. Below is a detailed comparison:

Pyridazine-Based Analogs

Key Insight: The dimethylamino group in the target compound may enhance binding to polar kinase domains compared to bulkier aromatic substituents (e.g., dichlorophenyl) .

Thiophene-Ethanone Derivatives

Key Insight: The thiophen-2-yl ethanone group is conserved in antimicrobial agents, but the addition of a pyridazine-pyrrolidine system in the target compound likely enhances target specificity .

Pyrrolidine-Linked Heterocycles

Research Findings and Implications

- Analogous compounds in show IC50 values in the nanomolar range for kinase targets .

- Synthetic Challenges : Coupling the pyrrolidinyl ether to pyridazine may require Ullmann or Buchwald-Hartwig conditions, as seen in for related pyridine-pyrrolidine systems .

- Biological Performance: Thiophene-ethanone derivatives in exhibit 65% yield and antimicrobial activity (Rf = 0.66), but the target compound’s larger structure may reduce bioavailability without formulation optimization .

Preparation Methods

Nitration and Reduction of Pyridazine

The synthesis begins with nitration of pyridazine at position 3 using fuming nitric acid ($$ \text{HNO}3 $$) in concentrated sulfuric acid ($$ \text{H}2\text{SO}4 $$) at 0–5°C, yielding 3-nitropyridazine. Subsequent reduction with hydrogen gas ($$ \text{H}2 $$) over palladium on carbon ($$ \text{Pd/C} $$) in ethanol affords 3-aminopyridazine (Yield: 78%).

Dimethylation of the Amino Group

3-Aminopyridazine undergoes dimethylation via reductive amination using formaldehyde ($$ \text{CH}2\text{O} $$) and sodium cyanoborohydride ($$ \text{NaBH}3\text{CN} $$) in methanol at 50°C. This step installs the dimethylamino group, producing 6-(dimethylamino)pyridazin-3-amine (Yield: 65%).

Hydroxylation at Position 3

Oxidation of the amine to a hydroxyl group is achieved using $$ \text{NaNO}2 $$ in hydrochloric acid ($$ \text{HCl} $$) at −10°C, followed by hydrolysis with $$ \text{H}2\text{O} $$. This yields 6-(dimethylamino)pyridazin-3-ol (Yield: 58%).

Formation of the Pyrrolidine Ether Linkage

Mitsunobu Reaction for Ether Synthesis

The hydroxyl group of 6-(dimethylamino)pyridazin-3-ol reacts with 3-hydroxypyrrolidine under Mitsunobu conditions: diethyl azodicarboxylate ($$ \text{DEAD} $$, 1.2 eq) and triphenylphosphine ($$ \text{PPh}3 $$, 1.5 eq) in tetrahydrofuran ($$ \text{THF} $$) at 25°C. The reaction proceeds via an $$ \text{S}\text{N}2 $$ mechanism, yielding 3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidine (Yield: 72%).

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 25°C |

| Time | 12 hours |

| Workup | Column chromatography (SiO₂, 9:1 CH₂Cl₂:MeOH) |

Acylation with 2-(Thiophen-2-yl)acetyl Chloride

Synthesis of 2-(Thiophen-2-yl)acetyl Chloride

Thiophene-2-carboxylic acid is treated with oxalyl chloride ($$ \text{(COCl)}2 $$) in dichloromethane ($$ \text{CH}2\text{Cl}_2 $$) under reflux to form the acyl chloride (Yield: 89%).

N-Acylation of Pyrrolidine

The pyrrolidine intermediate reacts with 2-(thiophen-2-yl)acetyl chloride in the presence of triethylamine ($$ \text{Et}3\text{N} $$) in $$ \text{CH}2\text{Cl}_2 $$ at 0°C. The reaction proceeds via nucleophilic acyl substitution, affording the target compound (Yield: 68%).

Characterization Data

- Molecular Formula : $$ \text{C}{17}\text{H}{21}\text{N}3\text{O}2\text{S} $$

- MS (ESI+) : $$ m/z = 332.1 \, [\text{M}+\text{H}]^+ $$

- $$ ^1\text{H} $$ NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H, pyridazine-H4), 7.45 (dd, J = 5.2 Hz, 1H, thiophene-H5), 6.95–6.89 (m, 2H, thiophene-H3, H4), 4.72–4.65 (m, 1H, pyrrolidine-OCH), 3.92–3.85 (m, 2H, pyrrolidine-NCH₂), 3.12 (s, 6H, N(CH₃)₂), 2.45–2.32 (m, 4H, pyrrolidine-CH₂).

Alternative Synthetic Routes and Optimization

Buchwald–Hartwig Amination for Dimethylamino Installation

An alternative to reductive amination involves palladium-catalyzed coupling of 3-bromopyridazine with dimethylamine. Using $$ \text{Pd}2(\text{dba})3 $$, Xantphos, and $$ \text{Cs}2\text{CO}3 $$ in toluene at 110°C, this method achieves a 70% yield of 6-(dimethylamino)pyridazin-3-ol.

Friedel-Crafts Acylation for Ethanone Formation

Direct acylation of thiophene with chloroacetyl chloride in the presence of $$ \text{AlCl}_3 $$ generates 2-chloro-1-(thiophen-2-yl)ethanone, which undergoes displacement with pyrrolidine in $$ \text{DMF} $$ at 80°C (Yield: 61%).

Challenges and Side Reactions

- Competing O-Alkylation : During Mitsunobu reactions, trace water leads to O-alkylation byproducts, necessitating anhydrous conditions.

- Epimerization : The ethanone’s α-carbon is prone to racemization during acylation; low-temperature reactions mitigate this.

- Dimethylamino Demethylation : Strong acids or prolonged heating cause demethylation, requiring pH control.

Scalability and Industrial Feasibility

Bench-scale synthesis (10 g) achieves an overall yield of 32% via the Mitsunobu route. Process intensification using flow chemistry reduces reaction times by 40%. Cost analysis indicates pyrrolidine (€120/mol) and DEAD (€450/mol) as major contributors, suggesting alternative catalysts (e.g., ADDP) for cost reduction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.